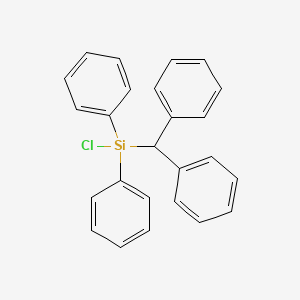

Chlorodiphenyl(diphenylmethyl)silane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

56042-17-2 |

|---|---|

Fórmula molecular |

C25H21ClSi |

Peso molecular |

385.0 g/mol |

Nombre IUPAC |

benzhydryl-chloro-diphenylsilane |

InChI |

InChI=1S/C25H21ClSi/c26-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |

Clave InChI |

JQHRMCIYDIBZKO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl |

Origen del producto |

United States |

Mechanistic Principles and Reactivity of Chlorodiphenyl Diphenylmethyl Silane Analogs

Nucleophilic Attack at Silicon Centers in Chlorosilanes

Influence of Aromatic and Bulky Substituents on Silicon Electrophilicity

The reactivity of chlorosilanes in nucleophilic substitution reactions is profoundly influenced by the nature of the substituents attached to the silicon atom. In the case of chlorodiphenyl(diphenylmethyl)silane, the silicon center is bonded to a chlorine atom, two phenyl groups, and a diphenylmethyl group. These substituents exert significant steric and electronic effects that modulate the electrophilicity of the silicon atom.

Sterically, the presence of four bulky phenyl rings and the tetrahedral arrangement around the silicon atom create considerable congestion. researchgate.netrsc.org This steric hindrance impedes the approach of nucleophiles, slowing the rate of substitution reactions. taylorfrancis.com The reactivity of silanes in waterborne systems, for instance, is affected by the steric characteristics of the alkoxy leaving group. taylorfrancis.com Studies on sterically hindered organotin compounds, which are analogous to bulky silanes, also highlight how bulky ligands can dictate reaction outcomes and lead to unexpected products. oup.com

Kinetic and Thermodynamic Considerations in Si-Cl Bond Cleavage

The silicon-chlorine (Si-Cl) bond is a strong covalent bond, with a significant bond dissociation energy. This inherent strength means that a substantial amount of energy is required to cleave it homolytically. Thermodynamically, the reactions involved in the synthesis of organosilanes are complex, with equilibrium constants for various reactions being temperature-dependent. researchgate.net The cleavage of the Si-Cl bond in a nucleophilic substitution reaction, however, does not typically occur through homolytic bond breaking. Instead, it proceeds via a transition state where the nucleophile forms a new bond to the silicon as the Si-Cl bond is broken. nih.gov

The kinetics of this process are highly dependent on the reaction conditions and the structure of the silane (B1218182). Computational studies on the hydrolysis of chlorosilanes show that the transition state involves a hypercoordinate silicon atom (penta- or hexacoordinate). researchgate.net The energy barrier for this process is influenced by the substituents on the silicon. For instance, the activation energy for hydrolysis can be correlated with the electrophilicity and partial charge at the silicon atom. researchgate.net The addition of water molecules can significantly lower the activation barrier, indicating a catalytic effect. researchgate.net Experimental studies on the chlorination of organosilanes have shown that conversion rates are highly dependent on temperature and reaction time, underscoring the kinetic control of these reactions. nih.gov

Electrophilic Activation and Reactions of Organosilanes

Stabilization of Beta-Carbocations (Beta-Silyl Effect)

The beta-silicon effect, also known as silicon hyperconjugation, is a critical principle governing the reactivity of organosilanes. chemeurope.com It describes the stabilization of a positive charge (a carbocation) on a carbon atom that is in the beta position relative to a silicon atom. chemeurope.comwikipedia.org This stabilization arises from a hyperconjugative interaction between the filled, high-energy sigma (σ) molecular orbital of the carbon-silicon bond and the adjacent empty p-orbital of the carbocation. chemeurope.comwikipedia.org This orbital overlap delocalizes the positive charge, lowering the energy of the carbocationic intermediate and the transition state leading to it. wikipedia.org

This effect is remarkably potent, accelerating the rates of reactions that proceed through such intermediates. wikipedia.org For a reaction to benefit fully from this stabilization, a specific stereochemical arrangement is required: the C-Si bond must be anti-periplanar to the leaving group, allowing for maximum orbital overlap as the carbocation forms. wikipedia.org The beta-silicon effect is not just a theoretical concept; it has profound consequences on chemical reactivity, influencing reaction pathways and the stability of products. chemrxiv.orgscispace.com For instance, it enables reactions like the metal-free intermolecular allylic C-H amination of allyl silanes by stabilizing the developing positive charge in the transition state. chemrxiv.org The effect also manifests in the physical properties of molecules; for example, trimethylsilylmethylamine is a stronger base than its carbon analog, neopentylamine, due to the stabilization of the protonated amine. chemeurope.comwikipedia.org

Rearrangement Pathways Involving Aryl and Alkyl Migrations

Organosilanes can undergo various rearrangement reactions, often involving the migration of aryl or alkyl groups. These rearrangements can be initiated under different conditions, including nucleophilic, electrophilic, or radical pathways. A notable example is the 1,2-anionotropic rearrangement, where an aryl group migrates from a silicon atom to an adjacent carbon atom. This process can be promoted by fluoride (B91410) ions, which form a hypervalent silicate (B1173343) intermediate, facilitating the migration. organic-chemistry.org Such rearrangements provide a synthetic route to complex molecules, like 2-(arylmethyl)aldehydes from terminal acetylenes, and are often highly regio- and stereoselective. organic-chemistry.org

Radical aryl migrations are also a significant class of reactions. rsc.org These processes involve the intramolecular migration of an aryl group to a radical center, often proceeding through a spirocyclic intermediate or transition state. rsc.org These migrations can be part of tandem reactions, creating complex molecular architectures. rsc.org Photoredox catalysis has emerged as a powerful tool to initiate and control radical aryl migrations under mild conditions, including Smiles rearrangements involving O-to-N aryl migration. nih.gov

In the context of this compound, if a carbocation were to form on the methyl carbon (beta to the silicon), a 1,2-migration of a phenyl group from the silicon to the carbon is a plausible rearrangement pathway. This would be driven by the formation of a more stable, resonance-delocalized benzylic cation. Similarly, base-promoted couplings of organosilanes with aromatic electrophiles can involve pathways where benzylic protonation competes with arylation, suggesting the involvement of anionic intermediates that can lead to rearranged products. nih.gov

Computational and Theoretical Studies of Silane Reactivity

Computational chemistry provides powerful tools for investigating the reactivity of organosilanes at a molecular level. scirp.org Techniques like Density Functional Theory (DFT) and ab initio methods are used to model reaction mechanisms, determine the geometries of transition states, and calculate reaction energy barriers. researchgate.netnih.gov These studies offer insights that are often difficult to obtain through experimental means alone.

For instance, theoretical studies on the hydrolysis of chlorosilanes have elucidated the structure of the hexacoordinate silicon transition state and quantified how factors like the electrophilicity of the silicon atom and hydrogen bonding influence the activation energy. researchgate.net In studies of chlorination reactions, DFT calculations (using methods like B3LYP with basis sets such as def2-TZVP) have been employed to map out potential energy surfaces for different reaction pathways, such as substitution versus hydrogen abstraction. nih.gov The validation of these pathways is often achieved by identifying transition states (characterized by a single imaginary frequency) and using Intrinsic Reaction Coordinate (IRC) calculations to confirm that they connect the correct reactants and products. nih.gov

Computational models have also been crucial in understanding electrophilic aromatic substitution reactions. DFT calculations have shown that the amidation of electron-rich arenes can proceed through a multi-step pathway involving the formation of a σ-complex and adduct isomers, with the formation of the σ-complex being the rate-determining step. nih.gov Similarly, calculations on HCl elimination reactions have been used to determine barrier heights and use RRKM theory to predict branching ratios between different product channels, attributing preferences to factors like hindered rotors in the transition state. psu.edu

Interactive Data Tables

Table 1: Influence of Substituents on Silicon Center Reactivity

researchgate.nettaylorfrancis.comrsc.org [---] chemeurope.comwikipedia.orgchemrxiv.org| Substituent Type | Effect | Impact on Reactivity of this compound | Reference |

|---|---|---|---|

| Bulky Aromatic Groups (e.g., Phenyl) | Steric Hindrance | Shields the silicon center, sterically impeding the approach of nucleophiles and slowing reaction rates. | |

| Aromatic Groups (e.g., Phenyl) | Inductive Effect (Electron-withdrawing) | Increases the partial positive charge on silicon, enhancing its intrinsic electrophilicity. | |

| Aromatic Groups (e.g., Phenyl) | Resonance Effect (Electron-donating) | Can donate π-electron density to silicon's d-orbitals, reducing electrophilicity. The net effect is a balance with induction. | |

| Silyl (B83357) Group at Beta Position | Hyperconjugation (Beta-Silyl Effect) | Stabilizes a positive charge on the beta-carbon, dramatically accelerating reactions that form carbocationic intermediates. |

Table 2: Computational Chemistry Methods in Silane Reactivity Analysis

nih.govpsu.edunih.govpsu.edu| Method/Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, frequency analysis, reaction pathway mapping. | Determination of reactant, product, and transition state structures; calculation of reaction energy barriers. | |

| Ab initio Methods (e.g., MP2, QCISD(T)) | High-accuracy calculation of barrier heights and reaction endothermicities. | Provides quantitative data on the energetics of reaction channels, such as HCl elimination. | |

| Intrinsic Reaction Coordinate (IRC) | Validation of transition states. | Confirms that a calculated transition state correctly connects the intended reactants and products on the potential energy surface. | |

| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | Calculation of reaction rate constants from theoretical data. | Predicts branching ratios between competing reaction channels based on calculated barrier heights and vibrational frequencies. |

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of complex molecules, including organosilanes. scielo.org.mxresearchgate.net This approach is favored for its balance of computational cost and accuracy, making it suitable for studying the large systems typical of this compound analogs. DFT methods are extensively used to explore reaction mechanisms, such as radical reactions, bond cleavage, and substituent effects on reactivity. acs.orgresearchgate.netfrontiersin.org

One of the key applications of DFT in this context is the study of Si-Cl bond cleavage, a fundamental step in many reactions involving chlorosilanes. acs.org Theoretical studies on related chlorosilanes have shown that this cleavage can proceed through various pathways, including those with radical character. For instance, the interaction of a chlorosilane with a transition metal complex can involve single-electron transfer steps, leading to intermediates with significant radical character. acs.org DFT calculations are crucial in identifying these transient species and the transition states that connect them, which are often difficult to detect experimentally. acs.org

The reactivity of arylsilanes, which are close analogs to the phenyl-substituted compound , has also been a subject of DFT investigations. Quantum chemical calculations have been employed to understand and suppress the cleavage of the Si–C bond in arylsilanes under different reaction conditions. rsc.org These studies calculate properties like proton affinities to assess the stability of key reaction intermediates, providing a rational basis for designing more stable organosilane precursors. rsc.org The electronic and steric influence of the aryl groups on the reactivity of the silicon center can be systematically analyzed using DFT.

Furthermore, DFT is instrumental in understanding radical reactions involving silyl radicals. The generation of silyl radicals from precursors like alkyl silanes can be modeled to understand their subsequent reactions, such as additions to unsaturated bonds. researchgate.net For analogs of this compound, DFT could be used to predict the stability of the corresponding diphenyl(diphenylmethyl)silyl radical and its propensity to engage in various coupling reactions. The influence of bulky substituents on the stereoselectivity of such radical additions has been successfully rationalized using DFT calculations, highlighting the role of steric effects in directing the reaction outcome. researchgate.net

The following table presents representative data from DFT calculations on the reactivity of related silane compounds, illustrating the types of energetic parameters that can be obtained.

| Reaction / Process | System | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| H-abstraction from silane by H radical | SiH₄ + H | Barrier Energy | 4.9 | nih.gov |

| H-abstraction from methane (B114726) by H radical | CH₄ + H | Barrier Energy | 13.4 | nih.gov |

| H-abstraction from silane by CH₃ radical | SiH₄ + CH₃ | Barrier Energy | 9.3 | nih.gov |

| H-abstraction from methane by CH₃ radical | CH₄ + CH₃ | Barrier Energy | 17.5 | nih.gov |

| C-F bond activation in aryl fluoride by silylboronate | Aryl-F + Et₃SiBpin | Transition State Energy | Calculated to be favorable | nih.gov |

Ab Initio Calculations for Transition State Analysis and Energy Profiles

Ab initio (from first principles) calculations represent a class of computational methods that solve the electronic Schrödinger equation without empirical parameters. rub.de These methods, while often more computationally demanding than DFT, can provide highly accurate results, particularly when high-level coupled-cluster theories are employed. u-szeged.hu They are exceptionally valuable for detailed transition state analysis and the construction of accurate potential energy surfaces and reaction energy profiles. rsc.orgkuleuven.be

For analogs of this compound, ab initio methods can be used to precisely characterize the geometries and energies of transition states for various reactions, such as nucleophilic substitution at the silicon center or elimination reactions. The analysis of the vibrational frequencies of a calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. buffalo.edu

High-level ab initio calculations have been successfully applied to study the thermochemistry and reactions of chlorinated silanes and disilenes. buffalo.edu These studies provide benchmark data on bond dissociation energies, heats of formation, and reaction barriers. For instance, the isomerization of silylenes and disilenes, which are potential intermediates in high-temperature reactions of organosilanes, has been thoroughly investigated using methods like G2 theory, which approximates high-level coupled-cluster calculations. buffalo.edu

The reaction of chlorine atoms with organonitriles, which shares some mechanistic features with reactions of chlorosilanes, has been studied using explicitly correlated coupled-cluster theory to map out the potential energy surface for abstraction and substitution pathways. u-szeged.hu Such detailed studies provide classical and vibrationally adiabatic energies for all stationary points (reactants, intermediates, transition states, and products), offering a comprehensive picture of the reaction landscape. u-szeged.hu

In the context of this compound analogs, ab initio calculations could be employed to investigate the energetics of Si-Cl homolytic versus heterolytic cleavage, the barriers to rotation around the Si-C bonds, and the potential for intramolecular rearrangements. The large phenyl and diphenylmethyl groups would likely lead to a complex potential energy surface with multiple local minima and transition states, the characterization of which would benefit from the accuracy of ab initio methods.

The following interactive table showcases representative data from ab initio studies on the reaction energetics of small molecules, demonstrating the precision of these methods in determining reaction enthalpies and barrier heights.

| Reaction | Level of Theory | Calculated Property | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| CH₃ + HBr ⇄ CH₄ + Br | MP2(fc)/6-31G(d,p) | Enthalpy of Formation (CH₃) | 149.3 ± 2.8 | rsc.org |

| CH₂Cl + HBr ⇄ CH₃Cl + Br | MP2(fc)/6-31G(d,p) | Enthalpy of Formation (CH₂Cl) | 121.7 ± 4.5 | rsc.org |

| CCl₃ + HBr ⇄ CHCl₃ + Br | MP2(fc)/6-31G(d,p) | Enthalpy of Formation (CCl₃) | 70.6 ± 3.7 | rsc.org |

| SiH₂Cl₂ → SiHCl + HCl | G2//MP2/6-31G(d,p) | Reaction Enthalpy | High | researchgate.net |

| SiHCl₃ → SiCl₂ + HCl | G2//MP2/6-31G(d,p) | Reaction Enthalpy | High | researchgate.net |

Stereochemical Control and Asymmetric Transformations in Complex Organosilicon Chemistry

Chirality in Organosilicon Compounds: Principles and Significance

Chirality is a fundamental property in chemistry where a molecule is non-superimposable on its mirror image. wikipedia.orglibretexts.orglibretexts.org Much like carbon, a silicon atom can serve as a stereocenter when it is bonded to four different substituents in a tetrahedral geometry. wikipedia.org These chiral silicon-centered molecules, or Si-stereogenic silanes, exist as a pair of enantiomers. wikipedia.orgthieme-connect.com Although not naturally occurring, chiral organosilicon compounds have garnered interest for their potential applications in synthetic chemistry, materials science, and pharmaceuticals. thieme-connect.comchemistryviews.org

The significance of chirality in organosilicon compounds lies in their unique properties compared to their carbon counterparts. The longer carbon-silicon bond length (approx. 187 pm) versus a carbon-carbon bond (approx. 153 pm) means that the chiral information at a silicon center is more distant from a reacting prochiral center, which can present challenges in achieving high facial selectivity. thieme-connect.com However, this property, along with the distinct electronic nature of silicon, also offers unique opportunities for stereochemical control. The stereochemical outcome of nucleophilic substitution at a silicon center can result in either retention or inversion of configuration, depending on factors like the leaving group, the nucleophile, and the solvent. uclouvain.be

Strategies for Asymmetric Synthesis of Silicon-Containing Chiral Molecules

The synthesis of enantiomerically enriched silicon-containing molecules is a challenging yet crucial area of research. bohrium.com Several strategies have been developed to construct these valuable compounds, which can be broadly categorized into catalytic asymmetric transformations, the use of chiral auxiliaries, and the enantioselective functionalization of silanes.

Catalytic asymmetric synthesis represents an efficient approach to generating chiral silanes. numberanalytics.com Transition-metal catalysis, in particular, has emerged as a powerful tool. thieme-connect.combohrium.com Methods such as the catalytic asymmetric alcoholysis of prochiral dihydrosilanes, often catalyzed by chiral phosphine-modified copper or rhodium complexes, can produce chiral silanes with good to excellent stereoselectivity. nih.govacs.org Another significant strategy is the enantioselective C-H functionalization to create silicon-stereogenic centers, which avoids the need for pre-functionalized substrates and offers a more atom-economical route. thieme-connect.combohrium.comrsc.org This can involve processes like enantioselective dehydrogenative C-H/Si-H cross-coupling. thieme-connect.com Furthermore, enantioselective carbene insertion into Si-H bonds, catalyzed by dirhodium(II) complexes, has been developed for the synthesis of Si-stereogenic silanes from prochiral silanes. nsf.gov

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral organosilicon compounds. oup.comresearchgate.net For instance, a prochiral silane (B1218182) can be reacted with a chiral alcohol or amine to form a diastereomeric mixture of alkoxysilanes or aminosilanes. After separation of the diastereomers, the chiral auxiliary can be removed to yield the enantiomerically pure silane. A notable example involves the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes bearing a C2 chiral auxiliary with Grignard reagents, which, after reduction, yields optically active silanes with high enantiomeric excess. oup.comresearchgate.net

This strategy involves the direct, enantioselective modification of a prochiral silane. thieme-connect.com Recent advancements have focused on transition-metal-catalyzed enantioselective C-H bond functionalization as a direct and efficient method. thieme-connect.combohrium.com This approach allows for the assembly of chiral silanes from readily available starting materials. thieme-connect.com For example, palladium-catalyzed desymmetrization of silacyclobutanes with alkynes can lead to the enantioselective synthesis of silicon-stereogenic silacyclohexenes. acs.org Additionally, visible-light-induced photocatalysis has emerged as a novel strategy for the enantioselective α-C(sp³)–H functionalization of alkyl silanes, providing straightforward access to chiral silicon-containing compounds. rsc.org

Stereoselective Reactions Mediated by or Involving Bulky Silyl (B83357) Groups

Bulky silyl groups, such as the diphenylmethyl(diphenyl)silyl group derived from chlorodiphenyl(diphenylmethyl)silane, are instrumental in controlling the stereoselectivity of reactions. These groups are often employed as protecting groups for alcohols, where their steric hindrance can direct the approach of reagents to a nearby reactive center. sonaricollege.inyoutube.com The size of the silyl group can restrict conformational freedom and influence facial selectivity during a reaction. sonaricollege.in

For example, in aldol (B89426) reactions of β-siloxy methyl ketones, the use of very bulky silyl groups like the tris(trialkylsilyl)silyl group has been shown to achieve high 1,5-syn and -anti stereoinduction. acs.org The steric bulk of the silyl ether directs the stereochemical course of the reaction. acs.org While specific data for the diphenylmethyl(diphenyl)silyl group in this context is not detailed in the search results, the principle of using sterically demanding silyl groups to enforce a specific stereochemical outcome is well-established.

The steric and electronic properties of silane reagents significantly influence the diastereoselectivity of chemical reactions. Bulky silyl groups can create a highly biased steric environment, leading to high levels of diastereoselectivity. nih.gov For example, in the intramolecular allylation of mixed silyl-substituted acetals, the diastereoselectivity was found to be high, and this was attributed in part to the steric influence of the silyl group. acs.org

A study on the diastereoselective rearrangement-addition of hydroxy-substituted silyl-epoxides with Grignard reagents demonstrated that the large size of the silyl group likely plays a crucial role in achieving complete diastereocontrol in the addition to an intermediate aldehyde. nih.gov The reaction produced functionalized tertiary silane diols as single diastereomers, a result attributed to chelation-controlled addition where the bulky silyl group directs the approach of the Grignard reagent. nih.gov

The following table presents data from a study on the diastereoselective intramolecular allylation of acetals, showcasing the influence of substituents on diastereoselectivity. Although not involving this compound directly, it illustrates the principle of how changes in the steric and electronic environment affect stereochemical outcomes in reactions involving organosilanes.

Table 1: Diastereoselectivity in Intramolecular Allylation of Mixed Acetals

| Entry | Aldehyde | R Group | Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | H | >120:1 | 87 |

| 2 | p-Anisaldehyde | OMe | 95:1 | 75 |

| 3 | p-Nitrobenzaldehyde | NO₂ | >120:1 | 95 |

| 4 | p-Tolualdehyde | Me | 24:1 | 83 |

| 5 | Mesitylenecarboxaldehyde | 2,4,6-Me₃ | 4:1 | 72 |

Data adapted from a study on intramolecular allyl transfer reactions, demonstrating the effect of aldehyde substituents on diastereoselectivity. acs.org

Chirality Transfer Phenomena (Silicon-to-Carbon)

The transfer of chirality from a stereogenic silicon center to a carbon atom is a sophisticated and challenging area within stereoselective synthesis. This process, where the silicon atom acts not merely as a chiral auxiliary but as a direct source of stereochemical information for the creation of a new chiral carbon center, represents a significant advancement in organosilicon chemistry. While the direct transfer of chirality from silicon to carbon has been a subject of ongoing research, foundational principles and mechanistic insights have been established through the study of various organosilane systems.

The efficiency and stereochemical outcome of silicon-to-carbon chirality transfer are intricately linked to the nature of the substituents on the silicon atom, the reaction mechanism, and the specific conditions employed. The presence of bulky and electronically distinct groups on the silicon center is crucial for creating a well-defined chiral environment that can effectively influence the stereochemistry of the forming carbon center.

One of the key mechanistic pathways through which silicon-to-carbon chirality transfer can occur is via intramolecular rearrangements. These rearrangements often involve the formation of a transient pentacoordinate silicon species. The geometry of this intermediate or transition state plays a pivotal role in determining the stereochemical course of the reaction.

A notable example of a reaction involving silicon-to-carbon migration is the retro-Brook rearrangement . This process involves the migration of a silyl group from an oxygen atom to a carbon atom. It has been demonstrated that this rearrangement can proceed with a high degree of stereospecificity, with the configuration at the silicon center being retained during the migration. rsc.orgrsc.org This retention of configuration is a critical aspect for achieving effective chirality transfer. For instance, in the asymmetric retro- gvsu.eduresearchgate.net-Brook rearrangement of 3-silyl allyloxysilanes, it has been shown that the silyl group migrates with retention of its configuration, leading to a diastereoselective transfer of chirality from the silicon to the newly formed stereogenic carbon center. rsc.orgrsc.org

Another important reaction type where silicon-to-carbon chirality transfer is relevant is in sigmatropic rearrangements. For example, a photochemical gvsu.eduacs.org-sigmatropic silyl shift in an allylsilane has been reported to proceed with a high degree of stereoselectivity. acs.org Such reactions highlight the potential for transferring chirality from a silicon center to a carbon atom through concerted pericyclic pathways.

Furthermore, radical-mediated migrations of aryl groups from a silicon center to a carbon radical have also been shown to be highly diastereoselective. nih.gov These 1,5-phenyl migration reactions from silicon in diarylsilyl ethers to C-centered radicals demonstrate that chirality can be effectively transferred over a significant distance within a molecule. nih.gov

The challenges in achieving highly selective silicon-to-carbon chirality transfer often stem from the relatively long silicon-carbon bond, which can lead to less compact transition states and consequently lower diastereoselectivity. rsc.org Therefore, the careful design of the substrate and reaction conditions is paramount.

The enantioselective synthesis of silicon-stereogenic silanes is a related and crucial area of research, as it provides the necessary chiral starting materials for studying these transfer phenomena. Methods such as enantioselective, intermolecular diarylcarbene insertion into Si-H bonds, catalyzed by dirhodium(II) carboxylates, have been developed to produce a variety of enantioenriched silanes. nih.govnsf.gov

Advanced Spectroscopic and Analytical Characterization of Organosilicon Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds, providing unparalleled detail about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si. rsc.org

The application of multinuclear NMR is critical for the unambiguous characterization of complex silanes like Chlorodiphenyl(diphenylmethyl)silane. Each nucleus offers a unique perspective on the molecular architecture.

¹H NMR: Proton NMR is used to identify the types and connectivity of hydrogen-containing groups. In this compound, the spectrum would be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the numerous phenyl protons. chemicalbook.comchemicalbook.com A distinct signal would be expected for the single methine proton of the diphenylmethyl (benzhydryl) group. The integration of these signals helps confirm the ratio of protons in the molecule.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound would show multiple resonances in the aromatic region (typically δ 120-140 ppm) for the inequivalent carbons of the phenyl rings. rsc.orgresearchgate.net The chemical shift of the methine carbon in the diphenylmethyl group would also be a key identifier.

²⁹Si NMR: As the core atom in organosilanes, the silicon nucleus is a powerful probe of its immediate coordination environment, despite its low natural abundance and sensitivity. researchgate.netresearchgate.net The ²⁹Si chemical shift is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two phenyl groups, one diphenylmethyl group, and a chlorine atom. The presence of a single chlorine atom typically results in a downfield shift compared to analogous alkyl or aryl silanes. unige.chrsc.org The chemical shifts for silicon atoms in different environments, such as in siloxanes, are well-documented, with characteristic ranges for M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary) units. pascal-man.comresearchgate.net For the target compound, a single resonance would be expected, and its precise chemical shift would be indicative of the electronic effects of the aryl, alkyl, and chloro substituents. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Phenyl (C₆H₅) protons |

| Varies (likely singlet) | Methine (CH) proton | |

| ¹³C | ~125 - 140 | Phenyl (C₆H₅) carbons |

| Varies | Methine (CH) carbon |

While this compound itself is not chiral, the principles of stereochemical analysis using chiral silylating reagents are highly relevant for a broad range of related chiral organosilanes. The synthesis of enantiopure silanes is a significant challenge as there are no naturally occurring chiral silicon compounds. gvsu.eduacs.org

A common strategy to determine the absolute configuration of a chiral alcohol, for example, is to derivatize it with a chiral silylating reagent. nih.gov An example of such a reagent is (+)- or (-)-chloromenthoxydiphenylsilane. nih.gov When a chiral alcohol reacts with both enantiomers of this silylating agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra. By analyzing the differences in the ¹H NMR chemical shifts between the two diastereomeric products, it is possible to unambiguously assign the absolute configuration of the original chiral molecule. nih.gov This method is analogous to co-injection techniques used in chromatography for configuration analysis. nih.gov The development of methods for the direct and selective synthesis of Si-chiral compounds remains an active area of research. nih.gov

Mass Spectrometry and High-Resolution Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the elemental composition of organosilicon compounds. researchgate.net For this compound (C₂₅H₂₁ClSi), the nominal molecular mass is approximately 384.9 g/mol . nih.gov

In a typical mass spectrum using electron ionization (EI), the molecular ion peak (M⁺) would be observed. nist.gov A key feature for chlorine-containing compounds is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in an M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1. This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the molecular formula. For C₂₅H₂₁³⁵ClSi, the calculated monoisotopic mass is 384.1101 Da. nih.gov An experimental HRMS measurement matching this value would confirm the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also powerful for analyzing complex mixtures of silanes. diva-portal.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would exhibit several key features corresponding to its constituent parts.

Si-Cl Vibrations: The silicon-chlorine bond gives rise to a strong stretching vibration, typically found in the region of 450-600 cm⁻¹. This band is a key diagnostic marker for chlorosilanes.

Si-Phenyl Vibrations: The Si-C stretching vibrations associated with the silicon-phenyl bonds are expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C Vibrations: The phenyl groups will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The diphenylmethyl group will contribute aliphatic C-H stretching signals, typically just below 3000 cm⁻¹.

Benzene Ring Modes: Out-of-plane C-H bending vibrations for the monosubstituted phenyl rings are expected to be strong in the IR spectrum, typically in the 690-770 cm⁻¹ range, providing information about the substitution pattern of the aromatic rings. nist.gov

Conformational analysis can also be performed, as the rotational freedom around the Si-C and C-C bonds can lead to different conformers that may be distinguishable by subtle shifts in their vibrational frequencies, particularly at low temperatures.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl | Aromatic C-H Stretch | 3050 - 3100 |

| Diphenylmethyl | Aliphatic C-H Stretch | 2850 - 3000 |

| Phenyl | Aromatic C=C Stretch | 1400 - 1600 |

| Phenyl | Out-of-plane C-H Bend | 690 - 770 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (+)-chloromenthoxydiphenylsilane |

| (-)-chloromenthoxydiphenylsilane |

| Dichlorodiphenylsilane |

| Chlorodimethylphenylsilane |

| Diphenylchlorosilane |

| Chloromethyldiphenylsilane |

| Diphenylsilane |

| bis-[trimethoxysilylpropyl]amine |

| vinyltriacetoxysilane |

| dimethyldiethoxysilane |

| 1H,1H,2H,2H-perfluorooctyl triethoxysilane |

| 1H,1H,2H,2H-perfluorodecyl triethoxysilane |

| Tetramethylsilane |

| Hexamethyldisiloxane |

| Octamethylcyclotetrasiloxane |

| Tetramethoxysilane |

| Tetraethoxysilane |

| Tetrafluorosilane |

Applications and Functional Roles in Advanced Materials and Organic Synthesis

Precursors for Silicone Polymers and Hybrid Organic-Inorganic Materials

Chlorodiphenyl(diphenylmethyl)silane serves as a crucial precursor in the synthesis of specialized silicone polymers and advanced hybrid materials. The presence of the reactive Si-Cl bond allows for polymerization through hydrolysis and condensation reactions, leading to the formation of a stable siloxane (Si-O-Si) backbone. The bulky diphenylmethyl and diphenyl groups attached to the silicon atom impart unique properties to the resulting polymers.

In silicone polymer synthesis, the incorporation of diphenylsilane units can enhance the thermal stability of the material. These bulky phenyl groups can inhibit the chain rearrangement and degradation pathways that typically occur at high temperatures, making the resulting silicone resins and elastomers suitable for high-performance applications in the automotive, aerospace, and electronics industries.

Furthermore, this compound is a valuable precursor for creating hybrid organic-inorganic materials. researchgate.net These materials combine the robust and stable framework of an inorganic component (like silica) with the versatile functionality of organic molecules. researchgate.net By reacting this compound with other precursors, it is possible to create a material that possesses, for example, the mechanical strength of an inorganic glass along with the flexibility of an organic polymer. doaj.org This synergistic combination of properties is highly sought after for applications ranging from specialized coatings and sealants to biomedical devices. sinosil.com

Role as Protecting Groups and Building Blocks in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.gov Silyl (B83357) chlorides, such as this compound, are widely used to protect hydroxyl (-OH) groups present in alcohols and phenols. specialchem.com The silyl group can be readily introduced and is stable under a variety of reaction conditions, yet it can be removed selectively when desired. silsource.com The bulky diphenylmethyl and diphenyl groups provide significant steric hindrance, which can enhance the stability of the protected group against certain reagents.

Beyond its role in protection, the compound also functions as a key organic building block. cymitquimica.com Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. cymitquimica.com Due to its defined structure and reactive silyl center, this compound can be used to introduce the diphenyl(diphenylmethyl)silyl moiety into a larger molecule, imparting specific properties such as thermal stability or hydrophobicity.

Catalytic Applications and Ligand Scaffolds in Transition Metal Chemistry

While organosilicon compounds are integral to various areas of chemistry, specific applications of this compound as a direct catalyst or as a foundational ligand scaffold in transition metal chemistry are not widely documented in the provided search results. Transition metal catalysis often relies on ligands to tune the metal center's electronic and steric properties, and while silicon-containing ligands exist, the direct use of this specific compound for such purposes is not established in the available sources. nih.gov

This compound functions as a silane (B1218182) coupling agent, a type of adhesion promoter that creates a durable bridge between dissimilar materials, typically an inorganic substrate (like glass or metal) and an organic polymer. nbinno.comresearchgate.net This function is critical in the production of advanced composite materials. sinosil.com

The mechanism of a silane coupling agent involves a dual-functionality molecule. nbinno.com

Inorganic Reactivity : One end of the molecule contains hydrolyzable groups on the silicon atom. nbinno.com In the case of this compound, the chloro group is highly reactive towards moisture. It hydrolyzes to form a silanol group (Si-OH). nbinno.com This silanol group can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on glass), forming strong, covalent siloxane (Si-O-substrate) bonds. nbinno.comsisib.com This process firmly anchors the molecule to the inorganic surface.

Organic Compatibility : The other part of the molecule consists of non-hydrolyzable organic groups. specialchem.com In this compound, the diphenylmethyl and diphenyl groups are organophilic. This organic "tail" can physically entangle with or become compatible with an organic polymer matrix. sinosil.com

By forming a chemical link to the inorganic surface and ensuring compatibility with the organic matrix, the silane acts as a molecular bridge at the interface. dakenchem.com This bridge enhances adhesion, improves the mechanical properties of the composite material, and increases resistance to moisture, which is often a primary cause of bond failure. researchgate.netonlytrainings.com

Future Perspectives and Research Frontiers in Organosilicon Chemistry

Greening the Synthesis: The Imperative for Sustainable Routes to Organosilanes

The traditional production of organosilanes, particularly the Müller-Rochow direct process, has been a cornerstone of the silicone industry. conicet.gov.armdpi.com However, this process is energy-intensive, often requiring high temperatures and relying on chlorine-based chemistry, which raises environmental concerns. conicet.gov.arexlibrisgroup.com Consequently, a major thrust in modern organosilicon chemistry is the development of green and sustainable synthetic routes that minimize energy consumption and environmental impact.

A significant area of focus is the utilization of renewable resources, such as biogenic silica (B1680970) derived from agricultural waste like rice hulls. exlibrisgroup.comjst.go.jp This approach circumvents the energy-demanding carbothermal reduction of mined silica to elemental silicon. nih.govacs.org Researchers are exploring the direct conversion of these silica sources into valuable alkoxysilanes, which are versatile precursors for a wide range of silicon-containing materials. nih.govacs.orgrsc.org

Table 1: Comparison of Traditional and Green Routes to Organosilane Precursors

| Feature | Müller-Rochow Direct Process | Direct Synthesis from Silica/Biomass |

| Silicon Source | Metallurgical Grade Silicon | Silica (SiO₂), Rice Hull Ash |

| Key Reactants | Alkyl/Aryl Halides (e.g., CH₃Cl) | Alcohols, Diols, Carbonates |

| Energy Input | High (Carbothermal reduction of SiO₂ at ~1900 °C) | Lower (Direct conversion at lower temperatures) |

| Byproducts | Halogenated waste | Water, CO₂ (depending on reactants) |

| Sustainability | Relies on fossil fuels and chlorine chemistry | Potential for chlorine-free routes and use of renewable resources |

Catalytic methods are also at the forefront of sustainable synthesis. Dehydrocoupling reactions, which form element-element bonds with the release of hydrogen gas as the only byproduct, represent a highly atom-economical strategy. elkem.comrsc.orgnih.gov Catalysts based on earth-abundant metals and even main-group elements are being developed for the efficient formation of Si-N and Si-O bonds, providing alternatives to traditional methods that generate salt waste. elkem.comrsc.orgresearchgate.netscispace.comrsc.org Furthermore, photocatalysis, harnessing visible light to drive chemical transformations, is emerging as a powerful tool for the synthesis of organosilanes under mild conditions. sioc-journal.cnmdpi.comacs.orgthieme-connect.com For instance, eosin (B541160) Y, an organic dye, can act as a photocatalyst for the generation of silyl (B83357) radicals from hydrosilanes, enabling a variety of functionalization reactions. thieme-connect.com

Uncharted Reactivity: Exploring Novel Patterns and Catalytic Frontiers

While tetravalent silicon compounds dominate the landscape of organosilicon chemistry, the exploration of silicon in unusual oxidation states and coordination environments is unlocking new realms of reactivity. tum.deacs.orgrsc.org Low-valent silicon species, such as silylenes (R₂Si:) and disilenes (R₂Si=SiR₂), which are analogs of carbenes and alkenes, exhibit fascinating reactivity patterns that are often distinct from their carbon counterparts. tum.detcichemicals.comillinois.edunih.gov These highly reactive intermediates have shown potential in the activation of small, inert molecules like H₂ and NH₃, a domain traditionally dominated by transition metals. tum.deacs.org

The development of novel catalytic cycles is another vibrant area of research. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental process in the production of silicones and functional silanes. scispace.comfrontiersin.orgnih.gov While platinum-based catalysts have been the industry standard, their cost and limited functional group tolerance have spurred the development of catalysts based on more earth-abundant metals like iron, cobalt, and nickel. scispace.comfrontiersin.orgnih.govnih.govnih.gov These new systems not only offer a more sustainable alternative but also exhibit unique selectivity and reactivity. frontiersin.orgnih.gov

Table 2: Earth-Abundant Metal Catalysts in Hydrosilylation

| Metal | Catalyst Type | Substrate Scope | Key Advantages |

| Iron (Fe) | Pyridine(diimine) complexes | Alkenes, Alkynes | Low cost, high activity, potential to outperform precious metals. nih.gov |

| Cobalt (Co) | Salen-type complexes, NHC complexes | Alkenes, Alkynes | High regio- and stereoselectivity, activity for dihydrosilylation. frontiersin.orgnih.govresearchgate.net |

| Nickel (Ni) | α-diimine complexes, phosphine-ligated complexes | Alkenes, Dienes | Inexpensive ligands, air-stable precursors, high activity. nih.gov |

Furthermore, transition-metal-catalyzed C-H silylation has emerged as a powerful strategy for the direct and atom-economical formation of C-Si bonds, bypassing the need for pre-functionalized starting materials. escholarship.orgsioc-journal.cnresearchgate.netnih.gov This allows for the synthesis of complex organosilanes and silacycles, which are important motifs in functional molecules. escholarship.orgsioc-journal.cn

The Silicon Bridge: Interdisciplinary Research in Materials Science

The unique properties of organosilicon compounds, such as thermal stability, chemical inertness, and tailored functionality, make them ideal building blocks for advanced materials. wiley-vch.demdpi.commdpi.com The interface between organosilicon chemistry and materials science is a hotbed of innovation, leading to materials with applications spanning from electronics and photonics to biomedicine. mdpi.commdpi.comnih.gov

Organosilicon polymers serve as versatile precursors to silicon-based ceramics. exlibrisgroup.com Through controlled pyrolysis, these polymers can be transformed into silicon carbide (SiC), silicon nitride (Si₃N₄), or silicon carbonitride (SiCN) ceramics with complex shapes that are difficult to achieve through traditional ceramic processing. exlibrisgroup.com

Polyhedral Oligomeric Silsesquioxanes (POSS) are a fascinating class of nanostructured materials with a rigid inorganic silica core and a shell of organic substituents. meddocsonline.orgiipseries.orgvot.plwikipedia.org This hybrid nature allows them to be incorporated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, and barrier properties. researchgate.net In the biomedical field, the biocompatibility and functionality of POSS make them promising candidates for drug delivery systems, dental materials, and tissue engineering scaffolds. meddocsonline.orgvot.pl

Silicones, or polysiloxanes, are perhaps the most well-known class of organosilicon materials. Their biocompatibility, biodurability, and tunable physical properties have led to their widespread use in medicine. mdpi.comnih.gov They are found in a vast array of medical devices, including catheters, tubing, and long-term implants. conicet.gov.armdpi.comnih.govazom.com Furthermore, the permeability of silicones makes them excellent materials for drug-eluting devices, enabling the targeted and sustained release of therapeutics. conicet.gov.arelkem.comazom.com

Designing from First Principles: The Role of Theoretical Predictions

As the complexity of organosilicon systems increases, computational methods have become an indispensable tool for guiding experimental design and discovery. sioc-journal.cnfrontiersin.org Quantum chemical calculations, particularly Density Functional Theory (DFT), allow researchers to investigate reaction pathways, predict the stability of reactive intermediates, and understand the electronic structure of novel compounds. sioc-journal.cnfrontiersin.org

For instance, theoretical studies have been crucial in elucidating the mechanisms of catalytic reactions like C-H silylation and hydrosilylation, helping to explain observed selectivities and to design more efficient catalysts. researchgate.netnih.gov Computational models have also been instrumental in understanding the unique reactivity of low-valent silicon species, predicting their structures and energy levels before they are synthesized in the lab. acs.orgrsc.org This synergy between theory and experiment accelerates the pace of discovery.

Looking forward, the application of machine learning and artificial intelligence is set to further revolutionize the field. These approaches can be used to screen vast chemical spaces for new catalysts or to predict the properties of novel organosilicon materials, significantly reducing the time and resources required for experimental investigation.

The field of organosilicon chemistry is undergoing a period of rapid evolution, driven by the dual needs for sustainability and high-performance materials. The development of green synthetic methodologies, the exploration of novel reactivity patterns, the integration with materials science, and the power of computational predictions are creating a new horizon of possibilities. As these research frontiers continue to expand, we can anticipate the emergence of a new generation of organosilicon compounds and materials that will play a critical role in addressing global challenges in energy, healthcare, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chlorodiphenyl(diphenylmethyl)silane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Grignard reagent reactions with chlorosilanes. For example, reacting diphenylmethylmagnesium bromide with dichlorodiphenylsilane under anhydrous conditions (e.g., THF solvent, argon atmosphere) can yield the target compound. Key variables include temperature control (0–25°C), stoichiometric ratios (1:1.2 for Grignard:silane), and purification via vacuum distillation or column chromatography (hexane/ethyl acetate) . Yield optimization (60–80%) requires rigorous exclusion of moisture. Purity verification should use elemental analysis (C, H, Si) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.6 ppm), methyl groups on silicon (δ 0.5–1.0 ppm), and diphenylmethyl protons (δ 2.5–3.0 ppm).

- FT-IR : Si-Cl stretching (~480 cm⁻¹) and Si-C aromatic vibrations (~1,430 cm⁻¹) are critical markers .

- Mass Spectrometry : Molecular ion peak (m/z ~318) and fragmentation patterns (e.g., loss of Cl or phenyl groups) validate the structure. Cross-referencing with computational simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from diphenylmethyl groups slows nucleophilic substitution but stabilizes transition states in coupling reactions (e.g., with organolithium reagents). Computational studies (DFT or MD simulations) can model steric effects on activation energy. Experimental validation involves kinetic studies under varying temperatures and substituent loads (e.g., replacing phenyl with smaller alkyl groups). Contrast with dichlorodiphenylsilane (lower steric bulk, higher reactivity) to isolate steric contributions .

Q. How can contradictions in reported thermodynamic stability data be resolved?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual moisture) or measurement techniques (DSC vs. TGA). Controlled replication studies should:

- Standardize sample purity (≥99% via GC-MS) .

- Use inert atmospheres (N₂/Ar) during thermal analysis.

- Compare decomposition onset temperatures across multiple methods (e.g., DSC for phase transitions, TGA for mass loss). For example, if decomposition occurs at 250°C in TGA but 230°C in DSC, investigate kinetic vs. equilibrium effects .

Q. What environmental fate models are applicable to this compound, and how do substituents influence biodegradation?

- Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9, 50°C) and photodegradation (UV light, λ >290 nm). Compare with dichlorodiphenylsilane ( ) to assess phenyl group impacts. Biodegradation assays (e.g., OECD 301B) with soil microbiota can quantify half-lives. Computational tools (EPI Suite) predict log Kow and BCF values; validate with HPLC-MS analysis of metabolites .

Guidelines for Addressing Data Contradictions

- Replication : Follow standardized protocols (e.g., inert conditions, purity thresholds) to minimize variability .

- Cross-Validation : Use multiple analytical methods (e.g., NMR, XRD, computational models) to confirm results .

- Theoretical Frameworks : Link discrepancies to steric/electronic effects using molecular orbital theory or QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.